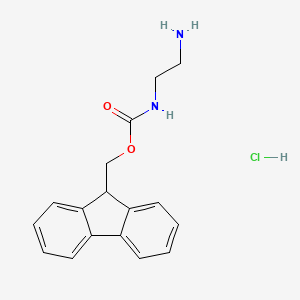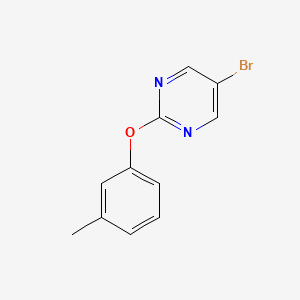
5-Brom-2-(m-tolyloxy)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(m-tolyloxy)pyrimidine: is an organic compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . It is a derivative of pyrimidine, substituted with a bromine atom at the 5-position and a 3-methylphenoxy group at the 2-position. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in drug discovery.
Biological Probes: Used as a probe to study biological pathways and enzyme functions.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agrochemicals: Explored for its potential use in the synthesis of agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(m-tolyloxy)pyrimidine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of 5-Bromo-2-(m-tolyloxy)pyrimidine follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for efficient mixing and heat transfer
Purification steps: such as crystallization or chromatography to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(m-tolyloxy)pyrimidine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, or alkoxides
Oxidizing Agents: Hydrogen peroxide or potassium permanganate
Reducing Agents: Lithium aluminum hydride or sodium borohydride
Major Products:
Substituted Pyrimidines: Formed by nucleophilic substitution
Oxides and Reduced Compounds: Formed by oxidation and reduction reactions
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(m-tolyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.
Receptor Modulation: Interacting with receptors to alter their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-(phenoxy)pyrimidine
- 5-Bromo-2-(p-tolyloxy)pyrimidine
- 5-Bromo-2-(o-tolyloxy)pyrimidine
Comparison:
- Substituent Position: The position of the methyl group on the phenoxy ring (meta, para, or ortho) affects the compound’s reactivity and properties.
- Chemical Properties: 5-Bromo-2-(m-tolyloxy)pyrimidine has unique electronic and steric properties due to the meta-substitution, which can influence its behavior in chemical reactions and biological systems.
Eigenschaften
IUPAC Name |
5-bromo-2-(3-methylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-3-2-4-10(5-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJNAGZHAWGUEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401443 |
Source


|
| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-74-6 |
Source


|
| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
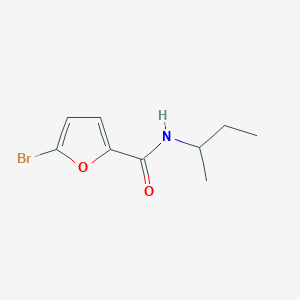
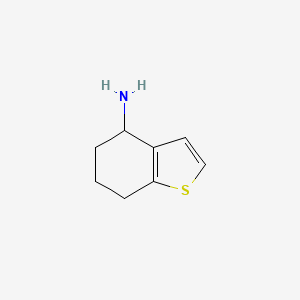

![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)
![1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1334710.png)
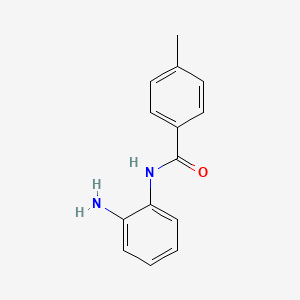
![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)
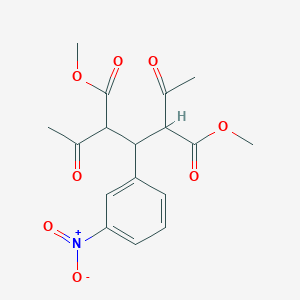

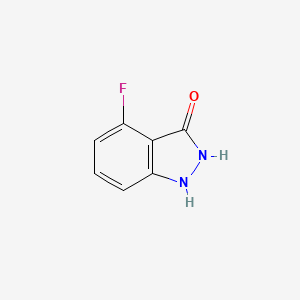
![2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1334727.png)


